![molecular formula C11H19Cl2N3O B1414504 2-Methyl-6-(4-methylpiperidin-4-yl)pyrimidin-4-ol dihydrochloride CAS No. 1361112-07-3](/img/structure/B1414504.png)
2-Methyl-6-(4-methylpiperidin-4-yl)pyrimidin-4-ol dihydrochloride
Overview
Description
“2-Methyl-6-(4-methylpiperidin-4-yl)pyrimidin-4-ol dihydrochloride” is an organic compound that has gained attention due to its broad spectrum of biological properties, making it a potential candidate for drug discovery and development. It has a molecular weight of 302.2 .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H15N3O.2ClH.2H2O/c1-7-12-9(6-10(14)13-7)8-2-4-11-5-3-8;;;;/h6,8,11H,2-5H2,1H3,(H,12,13,14);2*1H;2*1H2
. This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties were not found in the available resources.Scientific Research Applications
Synthesis and Biological Activities A variety of pyrimidine derivatives, including structures similar to 2-Methyl-6-(4-methylpiperidin-4-yl)pyrimidin-4-ol dihydrochloride, have been synthesized and evaluated for their biological activities. These compounds have been explored for their potential as anti-amnesiant agents, showcasing effects on memory activity in vivo. For instance, certain derivatives demonstrated significant effectiveness in enhancing spontaneous working memory activity in mouse models (Leflemme et al., 2005).
Plant Growth Stimulation Research indicates that certain pyrimidine derivatives exhibit pronounced plant growth-stimulating effects. Preliminary biological screening of synthesized compounds revealed significant stimulation of plant growth, emphasizing the potential agricultural applications of these compounds (Pivazyan et al., 2019).
Neurological Applications The exploration of pyrimidine derivatives in neurological applications has yielded promising results. Compounds with structures akin to 2-Methyl-6-(4-methylpiperidin-4-yl)pyrimidin-4-ol dihydrochloride have been assessed for their role as cholinesterase and amyloid-β (Aβ)-aggregation inhibitors, targeting pathological routes in conditions like Alzheimer's Disease. Specific derivatives have been identified as potent and selective inhibitors, showcasing the potential therapeutic benefits of these compounds in neurological disorders (Mohamed et al., 2011).
Anti-inflammatory and Analgesic Properties Studies have indicated that certain pyrimidine derivatives possess notable anti-inflammatory and analgesic activities. The nature of substituents on the pyrimidine core was found to significantly influence these activities, highlighting the medicinal chemistry applications of these compounds (Muralidharan et al., 2019).
Coordination Chemistry In coordination chemistry, pyrimidine derivatives have been utilized to study selective coordination to metal ions like zinc. This research provides insights into the molecular structures and interaction patterns of these compounds, contributing to the understanding of their chemical properties and potential applications in material science (Klein et al., 2014).
Phosphodiesterase Inhibition Certain pyrimidine derivatives have been identified as potent inhibitors of phosphodiesterase (PDE9A), with implications for treating cognitive disorders. These inhibitors have been reported to elevate central cGMP levels in the brain and exhibit procognitive activity in rodent models, indicating their potential in addressing cognitive impairments and related conditions (Verhoest et al., 2012).
Safety and Hazards
properties
IUPAC Name |
2-methyl-4-(4-methylpiperidin-4-yl)-1H-pyrimidin-6-one;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O.2ClH/c1-8-13-9(7-10(15)14-8)11(2)3-5-12-6-4-11;;/h7,12H,3-6H2,1-2H3,(H,13,14,15);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYUORCBUNUVHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)C2(CCNCC2)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-(4-methylpiperidin-4-yl)pyrimidin-4-ol dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.